OSIP-486823

colon cancer growth inhibition apoptosis induction

OSIP-486823 (synonym CP248; CAS 200803-37-8) is a benzylidene-indenyl acetamide derivative of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, classified as a Selective Apoptotic Antineoplastic Drug (SAAND). It possesses a dual mechanism of action: direct microtubule depolymerization causing M-phase cell cycle arrest, and inhibition of cyclic GMP-specific phosphodiesterases (PDE2 and PDE5) leading to protein kinase G (PKG) activation and c-Jun NH₂-terminal kinase 1 (JNK1)-dependent apoptosis.

Molecular Formula C29H28FNO4
Molecular Weight 473.5 g/mol
CAS No. 200803-37-8
Cat. No. B1663493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOSIP-486823
CAS200803-37-8
Synonyms(5-fluoro-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-(N-benzyl)-indene)-acetamide
1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-((4-(methylsulfonyl)phenyl)methylene)-, (Z)-
Aptosyn
CP 248
CP248
exisulind
FGN-1
OSIP 486823
OSIP-486823
OSIP486823
sulindac sulfone
sulindac sulfone, (Z)-isome
Molecular FormulaC29H28FNO4
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1=CC3=CC(=C(C(=C3)OC)OC)OC)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4
InChIInChI=1S/C29H28FNO4/c1-18-23(12-20-13-26(33-2)29(35-4)27(14-20)34-3)22-11-10-21(30)15-25(22)24(18)16-28(32)31-17-19-8-6-5-7-9-19/h5-15H,16-17H2,1-4H3,(H,31,32)/b23-12-
InChIKeyKATLSKIJHJJAEB-FMCGGJTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OSIP-486823 (CP248) – A Sulindac-Derived Selective Apoptotic Antineoplastic Drug with Dual Microtubule-Disrupting and PKG-Activating Activity


OSIP-486823 (synonym CP248; CAS 200803-37-8) is a benzylidene-indenyl acetamide derivative of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, classified as a Selective Apoptotic Antineoplastic Drug (SAAND) [1]. It possesses a dual mechanism of action: direct microtubule depolymerization causing M-phase cell cycle arrest, and inhibition of cyclic GMP-specific phosphodiesterases (PDE2 and PDE5) leading to protein kinase G (PKG) activation and c-Jun NH₂-terminal kinase 1 (JNK1)-dependent apoptosis [2]. It demonstrates nanomolar antiproliferative potency across colon, glioma, prostate, and esophageal carcinoma cell lines, while lacking cyclooxygenase (COX-1/COX-2) inhibitory activity, distinguishing it from its NSAID progenitor [3].

Why OSIP-486823 Cannot Be Substituted by Exisulind, OSI-461, or Generic Microtubule Agents in Research Applications


Within the sulindac derivative series, potency and mechanism diverge dramatically despite shared core scaffolds. Exisulind (sulindac sulfone) requires ~200 μM to inhibit SW480 colon cancer cell growth and fails to cause M-phase arrest, whereas OSIP-486823 achieves growth inhibition at 0.1 μM with robust mitotic blockade [1]. The next analog, OSI-461 (CP461), shows intermediate potency (2 μM) but lacks the glioma-selective microtubule-stabilizing activity that OSIP-486823 uniquely exhibits at low concentrations (0.075 μM) before transitioning to depolymerization at higher doses [2]. Furthermore, OSIP-486823's PKG-activating, COX-independent mechanism fundamentally differs from classical microtubule poisons such as vinca alkaloids and taxanes, which lack the cGMP–PKG–JNK1 signaling axis [3]. Substituting OSIP-486823 with exisulind, OSI-461, or a standard microtubule inhibitor would thus alter both the potency threshold and the signaling readout of the experiment.

OSIP-486823 Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


Antiproliferative Potency Rank Order in SW480 Human Colon Cancer Cells: OSIP-486823 vs. Exisulind, OSI-461, and OSIP487703

In a direct head-to-head comparison using the same SW480 human colon adenocarcinoma assay, OSIP-486823 (CP248) demonstrated an IC₅₀ of 0.1 μM for growth inhibition and apoptosis induction. This represents a 2,000-fold improvement over the parent compound exisulind (IC₅₀ = 200 μM) and a 20-fold improvement over the first-generation derivative OSI-461 (CP461; IC₅₀ = 2 μM). OSIP487703, a hydroxyl-substituted analog, was 33-fold more potent than OSIP-486823 (IC₅₀ = 0.003 μM) [1]. The critical selection insight is that OSIP-486823 occupies a specific potency niche: it is potent enough for robust in vitro mechanism studies without the extreme potency of OSIP487703 that may limit the dynamic range of dose-response experiments.

colon cancer growth inhibition apoptosis induction SAAND

Qualitative Mechanistic Divergence: M-Phase Cell Cycle Arrest Induced by OSIP-486823 but Not by Exisulind

When tested at twice their respective growth-inhibitory IC₅₀ concentrations, OSIP-486823 (at 0.2 μM), OSI-461, and OSIP487703 all induced marked M-phase cell cycle arrest in SW480 cells, accompanied by microtubule depolymerization in interphase cells, inhibition of mitotic spindle formation, and induction of multinucleated cells. In contrast, exisulind at its 2× IC₅₀ concentration did not produce M-phase arrest, indicating a qualitatively distinct mechanism [1]. This divergence in cell-cycle perturbation profile means that exisulind cannot serve as a mechanistic surrogate for OSIP-486823 in studies of mitotic catastrophe or spindle assembly checkpoint activation.

mitotic arrest M-phase block spindle disruption cell cycle

Concentration-Dependent Biphasic Microtubule Modulation in Glioma Cells: A Property Distinct from Classical Microtubule Inhibitors

In 9L rat gliosarcoma cells, OSIP-486823 (CP248) exhibits a concentration-dependent biphasic effect on microtubules that is not observed with classical microtubule-targeting agents: at low concentrations (0.075 μM, approximately its IC₅₀ for glioma cell growth inhibition), CP248 stabilized microtubules, while at higher concentrations (0.2–0.4 μM), it caused microtubule depolymerization [1]. In contrast, the parent compound exisulind (IC₅₀ ≈ 150 μM in glioma) and OSI-461 (IC₅₀ ≈ 1 μM) did not significantly alter glioma cell cycle profiles when tested at their respective growth-inhibitory concentrations [1]. NIH 3T3 fibroblasts treated with 0.1 μM CP248 showed extensive microtubule depolymerization, revealing cell-type-dependent sensitivity [1]. Additionally, CP248 caused microtubule depolymerization when added to pre-assembled microtubules in a cell-free in vitro tubulin polymerization assay, demonstrating a direct tubulin interaction independent of cellular signaling [1].

glioblastoma microtubule dynamics biphasic modulation tubulin polymerization

COX-Independent Antineoplastic Mechanism: Differentiating OSIP-486823 from NSAID-Class Compounds Including Sulindac

Despite its structural origin as a sulindac derivative, OSIP-486823 (CP248) showed no detectable inhibition of cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) at concentrations up to 10 mM in in vitro enzyme assays [1]. This contrasts sharply with the NSAID parent molecule sulindac, whose anti-inflammatory activity is COX-dependent. In PC3 human prostate cancer cells, CP248 achieved growth inhibition with an IC₅₀ of 64 nM, compared to 66 μM for sulindac sulfide and 137 μM for exisulind, representing a >1,000-fold potency gain while completely eliminating COX inhibitory activity [1]. Growth inhibition and apoptosis occurred irrespective of COX-1/COX-2 expression levels, p53 mutation status, or bcl-2 overexpression across benign (BPH-1) and malignant (LNCaP, PC3) prostate cell lines, confirming the COX-independent mechanism [1]. Importantly, normal PrEC prostate epithelial cells were resistant to CP248-induced apoptosis at concentrations up to 750 nM, while the cancer lines underwent apoptosis—indicating a degree of tumor-cell selectivity [1].

COX independence NSAID alternative prostate cancer mechanism of action

Dual-Target Pharmacological Profile: Combined Microtubule Disruption and cGMP-PDE/PKG Pathway Activation Differentiates OSIP-486823 from Single-Mechanism Antimitotics

OSIP-486823 (CP248) simultaneously engages two therapeutically relevant targets: (1) direct microtubule disruption causing mitotic arrest, and (2) inhibition of cGMP-specific phosphodiesterases PDE2 and PDE5, leading to elevated intracellular cGMP, activation of protein kinase G (PKG), and downstream JNK1-dependent apoptosis [1][2]. Critically, the microtubule effects of OSIP-486823 are independent of its PKG-activating effects, as demonstrated by the observation that M-phase arrest occurs via a mechanism separable from PKG activation [3]. Classical microtubule inhibitors such as vinca alkaloids (e.g., vincristine), taxanes (e.g., paclitaxel), and colchicine-site binders lack this cGMP–PKG signaling component. The JNK1 pathway activation was confirmed by the finding that expression of a dominant-negative JNK1 protein inhibited CP248-induced PARP cleavage, a hallmark of apoptosis, directly linking the PKG–JNK1 axis to the apoptotic outcome [1].

dual mechanism cGMP-PDE inhibition PKG activation JNK1 signaling

VASP Phosphorylation as a PKG Pathway Pharmacodynamic Biomarker Specific to OSIP-486823 and Its Analogs

OSIP-486823 (CP248) induces phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at the PKG-preferred phosphorylation site in SW480 colon cancer cells. This phosphorylation was inhibited by the specific PKG inhibitor Rp-8-pCPT-cGMPS but not by a protein kinase A (PKA) inhibitor, confirming PKG-specific target engagement [1]. VASP phosphorylation was associated with increased intracellular cGMP levels and apoptosis induction [1]. This provides a quantifiable, endogenous cellular biomarker for confirming OSIP-486823's on-target PKG pathway activity—a pharmacodynamic readout unavailable for classical microtubule inhibitors such as paclitaxel, vincristine, or colchicine, which do not engage the cGMP–PKG pathway. Exisulind and OSI-461 also induce VASP phosphorylation; however, their potency and qualitative effects on the cell cycle differ markedly from OSIP-486823, as established in Evidence Items 1 and 2 above.

VASP phosphorylation PKG biomarker pharmacodynamic readout target engagement

OSIP-486823 (CP248) – Evidence-Based Optimal Research and Industrial Application Scenarios


Mechanistic Studies of Mitotic Catastrophe and Spindle Assembly Checkpoint Activation in Colon Cancer Models

OSIP-486823 is the optimal choice for studies requiring robust M-phase arrest with concurrent microtubule depolymerization at sub-micromolar concentrations. At 0.2 μM (2× IC₅₀), it reliably induces mitotic blockade, spindle disruption, and multinucleation in SW480 cells, while the parent compound exisulind fails to produce these effects even at 400 μM [1]. Researchers studying mitotic catastrophe mechanisms should specifically procure OSIP-486823 rather than exisulind or OSI-461, as only OSIP-486823 and OSIP487703 among this series produce the mitotic arrest phenotype required for these investigations [1].

Glioblastoma Research: Investigating Biphasic Microtubule Modulation and Glioma-Selective Cytotoxicity

The unique concentration-dependent biphasic microtubule effect of OSIP-486823—stabilization at 0.075 μM and depolymerization at 0.2–0.4 μM in glioma cells—makes it a powerful tool for studying microtubule dynamic instability in glioblastoma models [2]. With an IC₅₀ of 0.075 μM against multiple human and rat glioma lines, OSIP-486823 is approximately 2,000-fold more potent than exisulind in this indication, enabling studies at pharmacologically relevant concentrations that are unattainable with the parent compound [2]. The direct tubulin interaction demonstrated in cell-free polymerization assays further supports its use in biophysical studies of tubulin-ligand interactions [2].

COX-Independent Apoptosis Pathway Dissection in Prostate and Esophageal Carcinoma

For investigators dissecting COX-independent apoptotic mechanisms, OSIP-486823 provides a clean pharmacological probe: it lacks COX-1/COX-2 inhibitory activity at concentrations up to 10 mM while achieving antiproliferative effects at 64–100 nM across prostate (PC3), esophageal (Seg-1, Bic-1), and colon cancer lines [3][4]. This >150,000-fold separation between antineoplastic potency and any potential COX-mediated confounding effect is not achievable with sulindac, aspirin, or other NSAID-class compounds. The resistance of normal PrEC prostate epithelial cells to CP248-induced apoptosis (at concentrations up to 750 nM) while cancer lines undergo apoptosis further supports its utility in studies of tumor-selective cell death mechanisms [3].

PKG–JNK1 Signaling Pathway Studies with Built-in Pharmacodynamic Biomarker Validation

OSIP-486823 uniquely enables simultaneous interrogation of both the microtubule-cytoskeletal axis and the cGMP–PKG–JNK1 signaling cascade in a single compound [5][6]. The availability of VASP phosphorylation as a PKG-specific pharmacodynamic biomarker allows researchers to confirm target engagement in their experimental system by Western blot, using Rp-8-pCPT-cGMPS as a PKG-selective inhibitor control [6]. This integrated target engagement readout is absent from all classical microtubule inhibitors (vinca alkaloids, taxanes, colchicine-site agents), making OSIP-486823 the compound of choice for experiments that require both cytoskeletal perturbation data and orthogonal confirmation of signaling pathway activation [6].

Quote Request

Request a Quote for OSIP-486823

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.